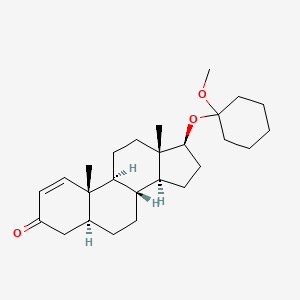
Mesabolone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mesabolone, also known as 1-testosterone 17β-methoxycyclopentyl ether, is a synthetic anabolic–androgenic steroid. It is the 17β-(1-methoxycyclohexane) ether of 1-testosterone (dihydroboldenone). This compound was never marketed but has been studied for its potential effects and applications .
Preparation Methods
The synthesis of mesabolone involves the preparation of 1-testosterone followed by the introduction of the 17β-methoxycyclopentyl ether group. The synthetic route typically includes the following steps:
Preparation of 1-testosterone: This involves the reduction of boldenone to 1-testosterone.
Etherification: The 17β-hydroxy group of 1-testosterone is reacted with methoxycyclopentyl chloride in the presence of a base to form this compound.
Chemical Reactions Analysis
Mesabolone undergoes several types of chemical reactions:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a model compound for studying the synthesis and reactions of anabolic–androgenic steroids.
Biology: Research has explored its effects on muscle growth and development.
Medicine: Although not marketed, mesabolone has been investigated for its potential therapeutic effects in conditions requiring anabolic steroids.
Mechanism of Action
Mesabolone exerts its effects by binding to androgen receptors in the body. This binding activates the receptor, leading to changes in gene expression that promote muscle growth and development. The molecular targets include various genes involved in protein synthesis and muscle cell growth .
Comparison with Similar Compounds
Mesabolone is similar to other anabolic–androgenic steroids like testosterone and dihydroboldenone. its unique structure, specifically the 17β-methoxycyclopentyl ether group, distinguishes it from these compounds. This structural difference may result in variations in its potency, duration of action, and side effects .
Similar compounds include:
Testosterone: A natural anabolic–androgenic steroid.
Dihydroboldenone: A synthetic anabolic–androgenic steroid.
Methenolone: Another synthetic anabolic–androgenic steroid with a different ether group.
Properties
CAS No. |
7483-09-2 |
|---|---|
Molecular Formula |
C26H40O3 |
Molecular Weight |
400.6 g/mol |
IUPAC Name |
(5S,8R,9S,10R,13S,14S,17S)-17-(1-methoxycyclohexyl)oxy-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C26H40O3/c1-24-15-11-19(27)17-18(24)7-8-20-21-9-10-23(25(21,2)16-12-22(20)24)29-26(28-3)13-5-4-6-14-26/h11,15,18,20-23H,4-10,12-14,16-17H2,1-3H3/t18-,20-,21-,22-,23-,24-,25-/m0/s1 |
InChI Key |
AGGYYWICUTUTCC-NMTVEPIMSA-N |
SMILES |
CC12CCC3C(C1CCC2OC4(CCCCC4)OC)CCC5C3(C=CC(=O)C5)C |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC4(CCCCC4)OC)CC[C@@H]5[C@@]3(C=CC(=O)C5)C |
Canonical SMILES |
CC12CCC3C(C1CCC2OC4(CCCCC4)OC)CCC5C3(C=CC(=O)C5)C |
Key on ui other cas no. |
7483-09-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















